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Compound of Interest

Compound Name: 5-Bromo-3-chloropyridazine

Cat. No.: B1527063 Get Quote

This in-depth guide provides a comprehensive overview of the spectroscopic data for 5-
Bromo-3-chloropyridazine, a key heterocyclic intermediate in medicinal chemistry and

materials science. This document is intended for researchers, scientists, and drug development

professionals, offering detailed insights into the nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) characteristics of this compound. The guide emphasizes the

rationale behind experimental choices and provides validated protocols for data acquisition.

Introduction
5-Bromo-3-chloropyridazine is a disubstituted pyridazine featuring two different halogen

atoms. This substitution pattern creates a unique electronic environment within the aromatic

ring, making spectroscopic analysis essential for confirming its structure and purity.

Understanding the characteristic spectral signatures of this molecule is crucial for its application

in synthetic chemistry, where it serves as a versatile building block for more complex molecular

architectures. The spectroscopic techniques discussed herein—NMR, IR, and MS—provide

complementary information to deliver a complete structural elucidation.

Molecular Structure and Spectroscopic Overview
The structure of 5-Bromo-3-chloropyridazine, with the IUPAC name 5-bromo-3-
chloropyridazine and CAS Number 1196155-33-5, dictates its spectroscopic behavior.[1][2]

The pyridazine ring is an aromatic diazine system, and the presence of electron-withdrawing

bromine and chlorine atoms significantly influences the chemical shifts of the ring protons and

carbons in NMR spectroscopy. Similarly, the vibrational modes of the C-Br, C-Cl, and the
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pyridazine ring system give rise to a characteristic fingerprint in the IR spectrum. Mass

spectrometry provides the molecular weight and fragmentation pattern, which are vital for

confirming the elemental composition and connectivity.
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NMR Sample Preparation and Data Acquisition Workflow

Start

Sample Preparation:
- Weigh ~5-10 mg of 5-Bromo-3-chloropyridazine.

- Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Transfer solution to a clean, dry 5 mm NMR tube.

Instrument Setup:
- Insert the sample into the NMR spectrometer.

- Lock and shim the instrument.

Acquire ¹H NMR Spectrum:
- Set appropriate spectral width, acquisition time, and relaxation delay.

- Typically 16-64 scans.

Process ¹H Data:
- Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to TMS (0 ppm).

Acquire ¹³C NMR Spectrum:
- Use a proton-decoupled pulse sequence.

- Longer acquisition time and more scans (e.g., 1024) are typically required.

Process ¹³C Data:
- Fourier transform, phase correction, and baseline correction.

- Reference the spectrum to the solvent peak.

End
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Predicted EI-MS Fragmentation Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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